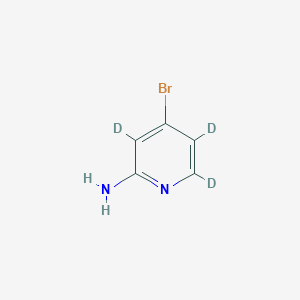

4-Bromopyridin-3,5,6-d3-2-amine

Description

4-Bromopyridin-3,5,6-d3-2-amine is a deuterated pyridine derivative featuring a bromine substituent at the 4-position and deuterium atoms at the 3-, 5-, and 6-positions of the aromatic ring. This compound is structurally tailored for applications requiring isotopic labeling, such as metabolic stability studies, nuclear magnetic resonance (NMR) spectroscopy, or pharmacokinetic research. The incorporation of deuterium at three positions reduces metabolic degradation rates compared to non-deuterated analogs, a phenomenon attributed to the kinetic isotope effect . Its bromine substituent enhances electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions or pharmaceutical synthesis.

Properties

IUPAC Name |

4-bromo-3,5,6-trideuteriopyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)/i1D,2D,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQKUNMKVAPWGU-CBYSEHNBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1Br)[2H])N)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromopyridin-3,5,6-d3-2-amine typically involves the bromination of a deuterated pyridine precursor. One common method is the bromination of 3,5,6-trideuteropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of 4-Bromopyridin-3,5,6-d3-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which is crucial for maintaining the desired reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromopyridin-3,5,6-d3-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form the corresponding amine derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Scientific Research Applications

4-Bromopyridin-3,5,6-d3-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a labeled compound in mechanistic studies.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its isotopic labeling.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Bromopyridin-3,5,6-d3-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics, making it a valuable tool in studying reaction mechanisms and metabolic pathways. The compound’s bromine atom can also participate in halogen bonding, which can affect its binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Deuterium Substitution : The target compound is unique in its deuterium incorporation at positions 3, 5, and 6, which is absent in all analogs. This feature enhances metabolic stability and reduces C–H bond cleavage rates in deuterated positions .

Halogen Positioning: Bromine at the 4-position (target) versus 6-position (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) alters electronic distribution.

Additional Substituents: Analogs such as 4-Bromo-2,6-dichloropyridin-3-amine and 4-Bromo-6-chloro-2-methylpyridin-3-amine feature chlorine and methyl groups, which increase polarity and steric hindrance, respectively. These modifications may reduce solubility in nonpolar solvents compared to the deuterated target .

Physicochemical and Reactivity Differences

- Solubility: Methyl and chlorine substituents in analogs (e.g., 6-bromo-2,4-dimethylpyridin-3-amine) enhance lipophilicity, whereas the deuterated target may exhibit similar solubility to non-deuterated pyridines due to minimal mass differences .

- In contrast, chlorine substituents in analogs (e.g., 4-Bromo-2,6-dichloropyridin-3-amine) could deactivate the ring toward further substitution .

- Stability: Deuterium substitution in the target compound reduces susceptibility to oxidative metabolism, a critical advantage in drug design compared to non-deuterated analogs like 3-Bromo-2,6-dimethylpyridin-4-amine .

Biological Activity

4-Bromopyridin-3,5,6-d3-2-amine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromine and deuterium substitutions, is under investigation for various pharmacological applications. Understanding its biological activity is crucial for developing therapeutic agents and exploring its role in medicinal chemistry.

The molecular formula of 4-Bromopyridin-3,5,6-d3-2-amine is C5H4BrD3N. The presence of bromine and deuterium affects the compound's reactivity and interaction with biological targets. The molecular weight is approximately 194.0 g/mol.

The biological activity of 4-Bromopyridin-3,5,6-d3-2-amine is believed to be mediated through its interaction with specific receptors and enzymes in biological systems. The amine functional group contributes to its nucleophilic properties, allowing it to participate in various biochemical reactions.

Biological Activities

Research indicates that 4-Bromopyridin-3,5,6-d3-2-amine exhibits a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It has been tested against various cancer cell lines, showing promising results in reducing cell viability.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Enzyme Inhibition : 4-Bromopyridin-3,5,6-d3-2-amine has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects.

Case Studies

Several case studies have highlighted the biological potential of 4-Bromopyridin-3,5,6-d3-2-amine:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antitumor effects in vitro against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Showed antimicrobial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Reported inhibition of the enzyme dihydrofolate reductase (DHFR), suggesting potential use in cancer treatment strategies. |

Research Findings

Recent literature has explored the structure-activity relationship (SAR) of similar compounds to identify key features that enhance biological activity:

- Fluorination Effects : Compounds with fluorine substitutions often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

- Amine Functionality : The presence of amine groups is crucial for binding interactions with biological targets, enhancing the overall efficacy of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.